Pteridine
Overview
Description
Pteridines are a class of heterocyclic compounds containing a pyrazine ring fused to a pyrimidine ring. They are biologically significant molecules involved in various metabolic processes and found in a wide range of organisms.
Synthesis Analysis
The synthesis of pteridines has evolved over the years, with methodologies focusing on the construction of the bicyclic system through various strategies. A new synthesis approach utilizes the acylation of 4-amino-5-nitrosopyrimidines with dienoic acid chlorides, followed by intramolecular hetero-Diels–Alder cycloaddition and cleavage of the NO bond (Xu & Vasella, 2006). Another method involves the condensation of various 5,6-diaminopyrimidines with the phenylhydrazones of sugars in acidic conditions, leading to the formation of intramolecular adducts (Soyka, Pfleiderer, & Prewo, 1990).
Molecular Structure Analysis
Pteridines exhibit diverse molecular structures due to the functionalization at different positions on the bicyclic core. Structural elucidation methods, including X-ray crystallography, have confirmed configurations and substituent effects on the core structure. One study detailed the synthesis of 5,6-Dihydro-6-(1,2,3-trihydroxypropyl)pteridines, showcasing the structural diversity of pteridines through intramolecular addition reactions (Soyka et al., 1990).
Chemical Reactions and Properties
Pteridines participate in a variety of chemical reactions, reflecting their reactive nature. They are involved in redox reactions, ligand binding, and interactions with enzymes. For instance, the pteridine-binding site of brain nitric oxide synthase highlights the importance of pteridine derivatives in enzymatic processes, showing specific binding kinetics and interactions with other molecular entities (Klatt et al., 1994).
Physical Properties Analysis
The physical properties of pteridines, such as solubility, melting points, and spectral characteristics, vary depending on the substituents and their positions on the bicyclic system. These properties are crucial for understanding the behavior of pteridines in biological systems and for their application in pharmaceuticals and materials science.
Chemical Properties Analysis
Pteridines exhibit a wide range of chemical properties, including acid-base behavior, photophysical properties, and redox activity. Their chemical reactivity is influenced by the nature of the substituents and the pteridine ring system, which plays a key role in their biological functions and interactions with other biomolecules.
- Xu & Vasella (2006) provided insights into a novel synthesis approach for pteridines (source).
- Soyka et al. (1990) discussed the synthesis and properties of dihydroxypropyl pteridines, demonstrating the chemical diversity of pteridines (source).
- Klatt et al. (1994) explored the pteridine binding site of brain nitric oxide synthase, highlighting the importance of pteridines in biochemical pathways (source).
Scientific Research Applications
Pteridines in Human Health and Disease : Pteridines have been extensively studied for their roles in human health and disease. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for analyzing 15 pteridine derivatives, aiding in examining their molecular epidemiology and biochemistry (Burton, Shi, & Ma, 2016).
Therapeutic Potential : Pteridine derivatives show a variety of biological activities and molecular targets, with significant therapeutic potential, particularly in treating tumors and chronic inflammation-related diseases. Some pteridine derivatives are also being explored for their antimicrobial activities (Carmona-Martínez et al., 2018).
Anticancer Activity : Pteridines are being researched for their anticancer properties. They are considered as a 'privileged scaffold' in medicinal chemistry research, demonstrating high pharmacological quality and potential uses in cancer treatment (Panchal & Vaghela, 2022).
Cancer Diagnostics : The detection of pteridines in urine has been suggested as a future method for noninvasive cancer diagnostics. Studies have shown their potential roles as biomarkers in various cancers including breast, prostate, kidney, and bladder cancers (Ma & Burton, 2013).
Analysis in Biological Fluids : Analytical methodologies like high-performance capillary electrophoresis and laser-induced fluorescence detection have been developed to monitor pteridine levels in biological fluids, aiding in cancer diagnosis and monitoring (Han et al., 1999).
Biomarkers for Disease : The advancement of sensitive mass spectrometry techniques has enabled the exploration of urinary pteridines as disease biomarkers with greater accuracy, offering potential in cancer biomarker research (Burton & Ma, 2017).
Future Directions
properties
IUPAC Name |
pteridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNGPNLZQNNVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238347 | |
Record name | Pteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pteridine | |
CAS RN |
91-18-9 | |
Record name | Pteridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pteridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTERIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pteridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PTERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZF26XQ81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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